molecular formula C9H17F3N2 B13953991 N-((1-(trifluoromethyl)piperidin-3-yl)methyl)ethanamine

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)ethanamine

Cat. No.: B13953991
M. Wt: 210.24 g/mol
InChI Key: XURSQUOFINBUDJ-UHFFFAOYSA-N
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Description

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)ethanamine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)ethanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Ethanamine Moiety: The ethanamine group is attached via nucleophilic substitution reactions, often using ethanamine or its derivatives as nucleophiles.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethanamine or its derivatives in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine
  • N-((1-(trifluoromethyl)pyrrolidin-3-yl)methyl)ethanamine
  • N-((1-(trifluoromethyl)piperidin-2-yl)methyl)ethanamine

Uniqueness

N-((1-(trifluoromethyl)piperidin-3-yl)methyl)ethanamine is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which influences its chemical reactivity and biological activity. The presence of the ethanamine moiety further enhances its potential as a versatile building block in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]ethanamine

InChI

InChI=1S/C9H17F3N2/c1-2-13-6-8-4-3-5-14(7-8)9(10,11)12/h8,13H,2-7H2,1H3

InChI Key

XURSQUOFINBUDJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCCN(C1)C(F)(F)F

Origin of Product

United States

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